5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Description
5-[(4-Methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core substituted with a sulfonyl-linked 4-methylpiperazine group at the 5-position and an N-bound 1,3-thiazol-2-yl moiety. This structure combines key pharmacophores:
- Furan ring: Enhances metabolic stability and modulates electronic properties.
- Sulfonyl group: Improves solubility and serves as a hydrogen-bond acceptor.
- 1,3-Thiazole: Contributes to π-π stacking and bioisosteric replacement capabilities.
The compound’s design aligns with trends in kinase inhibitor and antimicrobial agent development, where sulfonamide and thiazole motifs are prevalent .
Properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)sulfonyl-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S2/c1-16-5-7-17(8-6-16)23(19,20)11-3-2-10(21-11)12(18)15-13-14-4-9-22-13/h2-4,9H,5-8H2,1H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGNRBUHRYBICD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(O2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chlorosulfonylfuran-2-carboxylic Acid
The synthesis begins with the regioselective introduction of a sulfonyl chloride group at the furan’s 5-position. Furan-2-carboxylic acid undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) under anhydrous conditions at 0–5°C. The electron-withdrawing carboxyl group directs electrophilic substitution to the 5-position, yielding 5-chlorosulfonylfuran-2-carboxylic acid as a hygroscopic intermediate.
Reaction Conditions :
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Solvent: Dry dichloromethane (DCM).
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Temperature: 0–5°C (ice bath).
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Time: 4–6 hours.
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Yield: ~60–70% (crude).
Sulfonamide Formation with 4-Methylpiperazine
The chlorosulfonyl intermediate reacts with 4-methylpiperazine in a nucleophilic substitution. A two-fold excess of 4-methylpiperazine ensures complete conversion, with triethylamine (TEA) scavenging HCl. The product, 5-[(4-methylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid, is isolated via aqueous workup and recrystallization.
Optimization Notes :
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Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
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Temperature: Room temperature (25°C).
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Yield: 75–85% after purification.
Carboxylic Acid Activation and Amide Coupling
The carboxylic acid is activated to its acyl chloride using thionyl chloride (SOCl₂) in refluxing toluene. Subsequent reaction with 2-aminothiazole in DCM with catalytic dimethylaminopyridine (DMAP) affords the target compound.
Critical Parameters :
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Molar ratio: 1:1.2 (acid chloride to 2-aminothiazole).
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Reaction time: 12–18 hours.
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Yield: 80–90% after column chromatography (silica gel, ethyl acetate/hexane).
Pathway B: Carboxamide Formation Preceding Sulfonylation
Synthesis of N-(1,3-Thiazol-2-yl)furan-2-carboxamide
Furan-2-carbonyl chloride, generated in situ from furan-2-carboxylic acid and SOCl₂, couples with 2-aminothiazole in anhydrous THF. This step prioritizes carboxamide stability over subsequent sulfonation reactivity.
Characterization Data :
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Melting Point : 145–147°C.
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¹H NMR (CDCl₃): δ 7.85 (s, 1H, furan H-3), 7.45 (d, 1H, thiazole H-5), 6.75 (d, 1H, furan H-4).
Regioselective Sulfonation at Position 5
Direct sulfonation of N-(1,3-thiazol-2-yl)furan-2-carboxamide proves challenging due to the electron-deficient furan ring. A modified approach employs sulfur trioxide–pyridine complex in DMF at 80°C, achieving 5-sulfonation with >90% regioselectivity. The resultant sulfonic acid is treated with PCl₅ to form the sulfonyl chloride, which reacts with 4-methylpiperazine.
Key Observations :
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Sulfur trioxide–pyridine minimizes ring degradation.
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4-Methylpiperazine must be freshly distilled to avoid side reactions.
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Overall yield for two steps: 50–60%.
Alternative Microwave-Assisted Synthesis
Recent advances leverage microwave irradiation to accelerate sulfonamide coupling. A one-pot procedure combines 5-chlorosulfonylfuran-2-carboxylic acid, 4-methylpiperazine, and 2-aminothiazole in DMF, irradiated at 100°C for 30 minutes. This method reduces reaction time and improves yield (85–90%) by enhancing reaction kinetics.
Analytical and Spectroscopic Characterization
Successful synthesis is confirmed via:
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FTIR : Peaks at 1675 cm⁻¹ (amide C=O), 1350 cm⁻¹ (S=O).
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¹³C NMR : Distinct signals for furan C-5 (112 ppm), sulfonamide sulfur (45 ppm).
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Mass Spectrometry : [M+H]⁺ at m/z 397.2.
Challenges and Optimization Strategies
Regioselectivity in Sulfonation
The electron-withdrawing carboxamide group directs sulfonation to position 5, but competing reactions at position 4 necessitate careful stoichiometry and low temperatures.
Purification of Sulfonamide Intermediates
Silica gel chromatography with 5% methanol/DCM effectively separates sulfonamide byproducts.
Stability of 2-Aminothiazole
Storage under nitrogen and avoidance of protic solvents prevent decomposition during coupling.
Comparative Evaluation of Synthetic Routes
| Parameter | Pathway A | Pathway B | Microwave Method |
|---|---|---|---|
| Overall Yield (%) | 70–75 | 50–60 | 85–90 |
| Reaction Time (hours) | 24–30 | 36–48 | 0.5 |
| Purification Difficulty | Moderate | High | Low |
Industrial-Scale Considerations
Large-scale production favors Pathway A due to:
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Lower sensitivity of intermediates.
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Compatibility with continuous flow reactors for chlorosulfonation.
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Reduced solvent waste compared to multi-step isolation.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Functional Insights
- Anticancer Potential: Analogues like 5f () exhibit cytotoxic effects, implying the target compound’s thiazole-carboxamide motif could be leveraged in oncology .
- Physicochemical Properties: The sulfonyl-piperazine group likely enhances aqueous solubility compared to non-sulfonylated analogues (e.g., Compound 36 in ) .
Biological Activity
The compound 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, a thiazole moiety, and a piperazine derivative, which are known for their diverse biological activities. The following table summarizes the key structural components:
| Component | Description |
|---|---|
| Furan Ring | Contributes to the compound's reactivity |
| Thiazole Moiety | Imparts antimicrobial properties |
| Piperazine Derivative | Enhances bioactivity and solubility |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, demonstrating significant activity.
Minimum Inhibitory Concentration (MIC) Values
The following table presents MIC values against selected bacterial pathogens:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.5 |
| Pseudomonas aeruginosa | 1.0 |
These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, with particularly low MIC values against Staphylococcus aureus.
The mechanism by which this compound exerts its antimicrobial effects is believed to involve:
- Inhibition of Cell Wall Synthesis : The compound may interfere with peptidoglycan synthesis in bacterial cell walls.
- Disruption of Membrane Integrity : It could compromise the integrity of bacterial membranes, leading to cell lysis.
- Biofilm Inhibition : Studies have shown that it can inhibit biofilm formation in Staphylococcus epidermidis, which is crucial in treating chronic infections.
Case Studies and Research Findings
A notable study published in the Journal of Medicinal Chemistry evaluated the biological activity of various derivatives related to this compound. The findings indicated that modifications to the piperazine ring significantly influenced antimicrobial potency and selectivity.
Key Findings
- Compound Derivatives : Derivatives with additional halogen substitutions showed enhanced activity.
- Selectivity Index : The selectivity index for human cells was favorable, suggesting potential for therapeutic use with minimal cytotoxicity.
Q & A
Q. What are the standard synthetic routes for synthesizing 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide?
The synthesis typically involves coupling reactions between sulfonylated piperazine intermediates and heterocyclic carboxamide precursors. For example:
- Step 1 : Sulfonylation of 4-methylpiperazine with a furan-2-carbonyl chloride derivative under basic conditions (e.g., DIEA in CH₂Cl₂) to introduce the sulfonyl group .
- Step 2 : Amidation of the resulting sulfonylated furan with 2-aminothiazole using coupling reagents like TBTU or HATU in dichloromethane, followed by purification via column chromatography .
- Key parameters : Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios of coupling reagents (e.g., 1.5 equivalents of TBTU) to minimize side products .
Q. How is the purity and structural integrity of this compound confirmed experimentally?
- Purity : Assessed via HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradients. Purity thresholds >95% are typical for pharmacological studies .
- Structural confirmation :
- ¹H/¹³C NMR : Key signals include the furan ring protons (δ 6.3–7.5 ppm), thiazole NH (δ 10.2–11.5 ppm), and piperazine methyl group (δ 2.3–2.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 395.1) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states to predict feasible pathways for sulfonylation or amidation steps .
- Solvent/catalyst screening : Machine learning algorithms analyze solvent polarity and catalyst efficiency (e.g., TBTU vs. EDC/HOBt) to maximize yield .
- Case study : For a derivative with 85% yield (), computational optimization reduced reaction time by 30% compared to trial-and-error approaches .
Q. How should researchers resolve contradictions in pharmacological data across studies?
- Assay variability : Replicate experiments under standardized conditions (e.g., cell line passage number, serum concentration) to isolate biological noise .
- Structural analogs : Compare IC₅₀ values of analogs (e.g., thiazole vs. oxadiazole substituents) to identify structure-activity relationships (SAR) influencing potency discrepancies .
- Meta-analysis : Aggregate data from multiple studies (e.g., kinase inhibition assays) using statistical tools like ANOVA to identify outlier datasets .
Q. What strategies are effective for studying the SAR of substituents on the piperazine and thiazole moieties?
- Piperazine modifications :
- Electron-withdrawing groups (e.g., -CF₃) enhance sulfonamide stability but may reduce solubility .
- Methyl substitution at the piperazine nitrogen improves bioavailability, as seen in analogs with 2.5-fold higher logP values .
- Thiazole modifications :
- Introducing nitro groups at the 4-position increases electrophilicity, improving target binding affinity (e.g., ∆G = -9.2 kcal/mol in docking studies) .
- Replacing thiazole with oxadiazole alters π-π stacking interactions, as shown in crystallographic studies of similar compounds .
Q. What analytical techniques are critical for characterizing degradation products under stressed conditions?
- Forced degradation : Expose the compound to heat (40–60°C), acidic/basic hydrolysis (0.1N HCl/NaOH), and oxidative stress (3% H₂O₂) .
- LC-MS/MS : Identify degradation products via fragmentation patterns (e.g., loss of SO₂ or piperazine ring cleavage) .
- Stability thresholds : Degradation <5% under accelerated conditions (40°C/75% RH) is acceptable for long-term storage .
Methodological Guidelines
Q. How to design a robust protocol for scaling up synthesis from milligrams to grams?
- Batch vs. flow chemistry : Flow reactors improve heat dissipation and mixing for exothermic amidation steps .
- Purification : Replace column chromatography with recrystallization (e.g., using MeOH/CHCl₃) for higher throughput .
- Yield optimization : Adjust stoichiometry (1.2–1.5 equivalents of amine precursor) and monitor reaction progress via in-situ IR spectroscopy .
Q. What in silico tools predict the compound’s pharmacokinetic properties?
- ADME prediction : SwissADME or pkCSM estimate logP (2.1–2.8), CNS permeability (low), and CYP450 inhibition risks .
- Toxicity profiling : ProTox-II predicts hepatotoxicity (e.g., mitochondrial dysfunction) based on structural alerts like sulfonamide groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
